5-HT₃ Receptor Affinity: mCPP vs. TFMPP — A ~39-Fold Difference from the Same Study
In a direct head-to-head comparison within the same study, mCPP displayed relatively high affinity at brain 5-HT₃ receptors with an IC₅₀ of 61.4 nM, whereas TFMPP did not bind appreciably to 5-HT₃ receptors, showing an IC₅₀ of 2,373 nM [1]. This represents an approximately 39-fold higher affinity for mCPP at this receptor subtype. Furthermore, mCPP potently antagonized serotonin-induced bradycardia in anesthetized rats (a peripheral 5-HT₃-mediated response), while TFMPP neither activated nor inhibited cardiac 5-HT₃ receptors [1].
| Evidence Dimension | 5-HT₃ receptor binding affinity (IC₅₀) in brain tissue |
|---|---|
| Target Compound Data | mCPP IC₅₀ = 61.4 nM at brain 5-HT₃ receptors |
| Comparator Or Baseline | TFMPP IC₅₀ = 2,373 nM at brain 5-HT₃ receptors |
| Quantified Difference | mCPP has ~39-fold higher affinity (lower IC₅₀) than TFMPP |
| Conditions | Radioligand displacement assay in rat brain membranes; cardiac 5-HT₃ functional assay (von Bezold-Jarisch reflex) in anesthetized rats |
Why This Matters
For studies involving 5-HT₃ receptor pharmacology (e.g., emesis, anxiety, cognition), mCPP provides measurable engagement at this target while TFMPP is effectively inert, making the choice between these two arylpiperazines critical to experimental design.
- [1] Cohen ML, Bloomquist W, Robertson DW, Wong DT. MCPP but not TFMPP is an antagonist at cardiac 5HT₃ receptors. Life Sci. 1992;50(8):599-605. doi:10.1016/0024-3205(92)90372-V View Source
